Lipophilicity Differentiation Against the Regioisomeric 6-Oxa-1-azaspiro[3.3]heptane Analog (CAS 1223573-51-0)
The target 1-oxa-6-azaspiro[3.3]heptane compound exhibits a computed LogP of 0.99, substantially lower than the LogP of 1.7 calculated for its regioisomer (4-bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone (CAS 1223573-51-0), in which the oxetane and azetidine ring positions are swapped [1]. The difference of ΔLogP = −0.71 indicates that positioning the oxetane oxygen at the 1-position (as in the target compound) reduces overall lipophilicity compared to the alternative connectivity. Additionally, the target compound has a LogD (pH 7.4) of 1.32 and a topological polar surface area of 30 Ų , while the regioisomer registers a PSA of 29.5 Ų and sp³ carbon fraction of 0.42 [1].
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.99 (ACD/Labs Percepta predicted); LogD (pH 7.4) = 1.32; PSA = 30 Ų (ChemSpider) |
| Comparator Or Baseline | (4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone (CAS 1223573-51-0): LogP = 1.7 (computed); PSA = 29.5 Ų; sp³ fraction = 0.42 (molaid.com) |
| Quantified Difference | ΔLogP = −0.71 (lower for target 1-oxa-6-azaspiro regioisomer) |
| Conditions | Predicted/computed LogP values from ACD/Labs Percepta and molaid.com computational platforms; not experimentally measured head-to-head |
Why This Matters
Lower LogP predicts improved aqueous solubility and reduced promiscuous off-target binding, making the 1-oxa-6-azaspiro regioisomer the preferred choice over the 6-oxa-1-azaspiro analog when minimizing lipophilicity is a lead optimization goal.
- [1] Molaid. (4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone. CAS 1223573-51-0. Computed LogP, PSA, and sp³ fraction. View Source
